molecular formula C12H14Cl2N2O3S B4922567 N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6188-21-2

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B4922567
Numéro CAS: 6188-21-2
Poids moléculaire: 337.2 g/mol
Clé InChI: RJOZRDXVKKASAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been studied extensively for its potential therapeutic uses in the treatment of migraine headaches and other pain-related conditions.

Mécanisme D'action

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the CGRP receptor, which is known to play a key role in the transmission of pain signals in the nervous system. By blocking the activity of this receptor, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can reduce the perception of pain and other related symptoms.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can significantly reduce the frequency and severity of migraine headaches, as well as improve other related symptoms such as nausea and sensitivity to light and sound. The compound has also been shown to have potential benefits in the treatment of other pain-related conditions, such as osteoarthritis and neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide for laboratory experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this specific pathway. However, the compound's relatively short half-life and limited solubility can make it challenging to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide and related compounds. These include further studies on the compound's mechanism of action and potential therapeutic uses, as well as the development of more effective formulations and delivery methods. Additionally, there is growing interest in the use of CGRP receptor antagonists for the treatment of other conditions beyond pain, such as cardiovascular disease and inflammation, which may also be areas of future research.

Méthodes De Synthèse

The synthesis of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3,5-dichlorophenyl isocyanate with N-allylglycine to form the corresponding urea derivative. This intermediate is then reacted with methylsulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.

Applications De Recherche Scientifique

N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies, including preclinical and clinical trials. These studies have focused on the compound's potential therapeutic uses in the treatment of migraine headaches, as well as other pain-related conditions such as osteoarthritis and neuropathic pain.

Propriétés

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c1-3-4-15-12(17)8-16(20(2,18)19)11-6-9(13)5-10(14)7-11/h3,5-7H,1,4,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOZRDXVKKASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC=C)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367512
Record name N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide

CAS RN

6188-21-2
Record name N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.